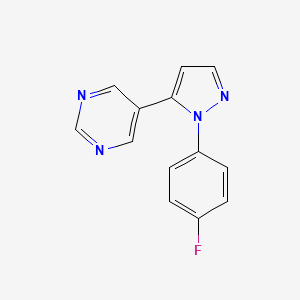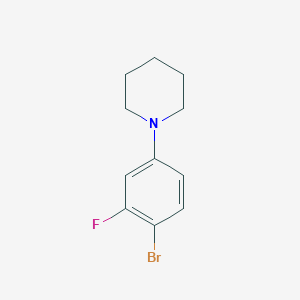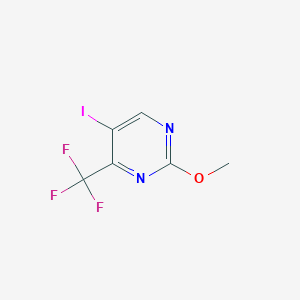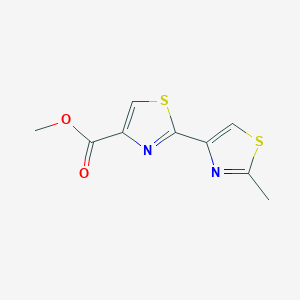
2-(Isoquinolin-7-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isoquinolin-7-yl)acetonitrile is a chemical compound with the molecular formula C11H8N2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-7-yl)acetonitrile can be achieved through various methods. One common approach involves the reaction of isoquinoline with acetonitrile in the presence of a suitable catalyst. For instance, a palladium-catalyzed coupling reaction can be employed to achieve this synthesis . Another method involves the use of copper-catalyzed cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of metal catalysts, such as palladium or copper, is common in industrial settings due to their high efficiency and selectivity .
化学反応の分析
Types of Reactions
2-(Isoquinolin-7-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different isoquinoline derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, which can be further utilized in medicinal chemistry and other applications .
科学的研究の応用
2-(Isoquinolin-7-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(Isoquinolin-7-yl)acetonitrile involves its interaction with specific molecular targets in biological systems. Isoquinoline derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its application .
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound, isoquinoline, shares a similar structure but lacks the acetonitrile group.
Quinoline: Another related compound, quinoline, has a similar aromatic structure but differs in the position of the nitrogen atom.
Tetrahydroisoquinoline: This compound is a reduced form of isoquinoline and exhibits different chemical properties.
Uniqueness
2-(Isoquinolin-7-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H8N2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
2-isoquinolin-7-ylacetonitrile |
InChI |
InChI=1S/C11H8N2/c12-5-3-9-1-2-10-4-6-13-8-11(10)7-9/h1-2,4,6-8H,3H2 |
InChIキー |
BQAPYVPYRUIJPY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CN=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-ol](/img/structure/B13665428.png)

![Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate](/img/structure/B13665452.png)
![2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13665456.png)


![3-Chloro-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13665463.png)
![6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665464.png)
![Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13665469.png)




![3,7-Dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13665508.png)
